Benzene, [(iodomethyl)sulfonyl]- Benzene, [(iodomethyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 65492-21-9
VCID: VC8418302
InChI: InChI=1S/C7H7IO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2
SMILES: C1=CC=C(C=C1)S(=O)(=O)CI
Molecular Formula: C7H7IO2S
Molecular Weight: 282.1 g/mol

Benzene, [(iodomethyl)sulfonyl]-

CAS No.: 65492-21-9

Cat. No.: VC8418302

Molecular Formula: C7H7IO2S

Molecular Weight: 282.1 g/mol

* For research use only. Not for human or veterinary use.

Benzene, [(iodomethyl)sulfonyl]- - 65492-21-9

Specification

CAS No. 65492-21-9
Molecular Formula C7H7IO2S
Molecular Weight 282.1 g/mol
IUPAC Name iodomethylsulfonylbenzene
Standard InChI InChI=1S/C7H7IO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key SHTPBMHHFXLYFX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)CI
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)CI

Introduction

Structural and Chemical Identity

Molecular Architecture and Nomenclature

Benzene, [(iodomethyl)sulfonyl]- is characterized by the molecular formula C₇H₇IO₂S and a molecular weight of 282.099 g/mol . The iodine atom resides on the methyl group adjacent to the sulfonyl substituent, creating a polarized C–I bond that facilitates homolytic cleavage under photochemical conditions. The IUPAC name, [(iodomethyl)sulfonyl]benzene, reflects this connectivity, while common synonyms include iodomethyl-phenyl sulfone, Jodmethyl-phenyl-sulfon, and ((iodomethyl)sulfonyl)benzene .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight282.099 g/mol
Exact Mass281.921 Da
Polar Surface Area (PSA)42.52 Ų
Partition Coefficient (LogP)2.93
Boiling PointNot Available
Melting PointNot Available

Synthesis and Preparation

Halogenation of Sulfonyl Precursors

A prevalent route to α-iodosulfones involves the iodination of β-ketosulfones. Suryakiran et al. (2007) demonstrated that treating β-ketosulfones with iodine monochloride (ICl) in acetic acid at room temperature yields α-iodo-β-ketosulfones, which undergo base-mediated cleavage to produce α-iodomethyl sulfones . This method offers high chemoselectivity, avoiding over-iodination observed with alternative halogenating agents.

Reactivity and Mechanistic Insights

Photochemical Radical Generation

The C–I bond in [(iodomethyl)sulfonyl]benzene undergoes homolytic cleavage under UV–visible light, generating a sulfonyl-stabilized methyl radical. Cuadros et al. (2022) exploited this behavior in a microfluidic light-driven alkylation of phenols . The reaction proceeds via a halogen-bonded complex between the phenolate anion and the α-iodosulfone, enabling rapid (<10 min) ortho-alkylation with >20:1 regioselectivity and yields up to 97% .

Enantioselective Organocatalysis

Applications in Organic Synthesis

Ortho-Alkylation of Phenols

The Cuadros et al. (2022) protocol exemplifies the compound’s utility in synthesizing ortho-alkylated phenols, which are prevalent in bioactive molecules . For instance, the method was applied to functionalize phenolic derivatives of carvedilol, a cardioprotective drug, enhancing antioxidant activity through hydrogen atom transfer (HAT) from the carbazole N–H moiety .

Synthesis of Chiral Building Blocks

The enantioselective alkylation strategy developed by Filippini et al. (2017) provides access to chiral aldehydes, which serve as intermediates in pharmaceutical synthesis . This approach avoids stoichiometric metal reagents, aligning with green chemistry principles.

Environmental and Toxicological Considerations

Metabolic Fate

Metabolism studies on diiodomethyl-p-tolyl sulfone in rats revealed rapid absorption and urinary excretion (92%), with no detectable dermal absorption . While analogous studies are needed for [(iodomethyl)sulfonyl]benzene, its structural similarity implies potential iodide release upon metabolic degradation, necessitating caution in handling.

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